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Compound of Interest

Compound Name: 1-Piperidinebutyronitrile

Cat. No.: B7798199 Get Quote

An In-depth Technical Guide to 1-Piperidinebutyronitrile (CAS 4672-18-8)

Overview and Strategic Importance
1-Piperidinebutyronitrile, also known as 4-(Piperidin-1-yl)butanenitrile, is a bifunctional

organic molecule featuring a saturated piperidine heterocycle and a terminal nitrile group.[1]

This unique combination of a tertiary amine and a versatile nitrile functional group makes it a

valuable building block in medicinal chemistry and organic synthesis. The piperidine moiety is a

ubiquitous scaffold found in numerous FDA-approved drugs, prized for its ability to impart

favorable pharmacokinetic properties such as improved solubility and bioavailability.[2]

Concurrently, the nitrile group serves as a key synthetic handle, readily convertible into other

critical functionalities like primary amines, carboxylic acids, or ketones, thus providing a

gateway to a diverse range of chemical entities.

This guide, intended for researchers and drug development professionals, provides a

comprehensive technical overview of 1-Piperidinebutyronitrile, focusing on its

physicochemical properties, predictive spectroscopic signature, a robust synthetic protocol, and

critical safety considerations rooted in the toxicology of aliphatic nitriles.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to

its application in a laboratory setting.
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Chemical Identification
The compound is unambiguously identified by the following descriptors.

Identifier Value Source

CAS Number 4672-18-8 [1]

Molecular Formula C₉H₁₆N₂ [1]

Molecular Weight 152.24 g/mol [1]

IUPAC Name 4-(Piperidin-1-yl)butanenitrile [1]

Synonyms
1-Piperidinebutyronitrile, 4-

Piperidinobutyronitrile
[1]

SMILES C(CCC#N)N1CCCCC1 [1]

InChIKey
CVROVTGNNDIZNS-

UHFFFAOYSA-N
[1]

Physical Properties
The compound is typically supplied as a colorless to pale yellow liquid or low-melting solid.[1] It

is soluble in common organic solvents, a property that facilitates its use in a wide range of

reaction conditions.[1]

Predictive Spectroscopic Analysis
While dedicated experimental spectra for this specific compound are not widely published, its

structure allows for a highly accurate prediction of its key spectroscopic features. This

predictive analysis is crucial for reaction monitoring (e.g., via TLC or LCMS) and for the

structural confirmation of synthesized material.

2.3.1 Infrared (IR) Spectroscopy The most telling feature in the IR spectrum is the nitrile group.

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-

2260 cm⁻¹. The intensity is moderate because the nitrile is non-conjugated.
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C-H Stretch: A series of bands will appear between 2850-2950 cm⁻¹ corresponding to the

aliphatic C-H bonds of the piperidine ring and the butyl chain. A distinct band just below 2800

cm⁻¹ may also be visible, which is characteristic of a C-H bond alpha to a tertiary nitrogen.

C-N Stretch: A band in the fingerprint region, typically around 1100-1200 cm⁻¹,

corresponding to the C-N stretching of the tertiary amine.

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy The predicted ¹H and ¹³C NMR

spectra in CDCl₃ provide a clear roadmap for structural verification.
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¹H NMR

Prediction
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¹³C NMR Prediction
Chemical Shift
(ppm)

Assignment Justification

C≡N ~119 Nitrile carbon

Characteristic

chemical shift for

aliphatic nitriles.

C-β ~58 -N-CH₂-

Carbon attached to

the tertiary amine

nitrogen.

C-2, C-6 (Piperidine) ~54 Carbons adjacent to N

C-γ ~27 -CH₂-CH₂-CH₂-

C-3, C-5 (Piperidine) ~26

C-4 (Piperidine) ~24

C-α' ~16 -CH₂-CN
Carbon alpha to the

nitrile group.

2.3.3 Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the following

fragments are anticipated:

Molecular Ion (M⁺): A peak at m/z = 152.

Base Peak: A prominent peak at m/z = 98, resulting from alpha-cleavage, a characteristic

fragmentation pathway for N-alkyl piperidines. This fragment corresponds to the [C₆H₁₂N]⁺

ion.

Other Fragments: A peak at m/z = 84 ([C₅H₁₀N]⁺) is also highly likely.

Synthesis and Mechanistic Considerations
The most direct and reliable method for preparing 1-Piperidinebutyronitrile is through the

nucleophilic substitution of a 4-halobutyronitrile with piperidine. This is a classic Sₙ2 reaction.

Experimental Protocol: N-Alkylation of Piperidine
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This protocol is a self-validating system. The progress can be monitored by TLC, and the final

product's identity can be confirmed using the spectroscopic data predicted above.

Reagents and Materials:

Piperidine (1.0 eq)

4-Chlorobutyronitrile (1.1 eq)

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

Acetonitrile (CH₃CN), anhydrous

Dichloromethane (DCM)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add anhydrous

potassium carbonate (1.5 eq) and anhydrous acetonitrile to form a slurry.

Addition of Amine: Add piperidine (1.0 eq) to the slurry.

Addition of Alkylating Agent: Slowly add 4-chlorobutyronitrile (1.1 eq) to the reaction mixture

at room temperature.[3] The slow addition is critical to maintain a relative excess of

piperidine at all times, which minimizes the potential for the formation of a quaternary

ammonium salt byproduct.

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The

reaction progress can be monitored by TLC by observing the consumption of piperidine.
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Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to

remove the K₂CO₃. Concentrate the filtrate under reduced pressure. Partition the residue

between DCM and saturated aqueous NaHCO₃ solution. Separate the layers and extract the

aqueous layer twice more with DCM.

Workup - Washing and Drying: Combine the organic extracts and wash with brine. Dry the

organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield the pure 1-Piperidinebutyronitrile.

Causality Behind Experimental Choices:

Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl formed during the

reaction. This prevents the protonation of the piperidine starting material, which would render

it non-nucleophilic, and drives the reaction to completion.[3]

Solvent (Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions. It effectively solvates

the potassium cation but does not strongly solvate the piperidine nucleophile, thus

preserving its reactivity.

Excess Alkylating Agent: A slight excess of the 4-chlorobutyronitrile ensures complete

consumption of the more valuable piperidine starting material.

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b7798199?utm_src=pdf-body
https://www.researchgate.net/post/Procedure-for-N-alkylation-of-Piperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials Reaction Conditions

Piperidine

Sₙ2 Reaction

4-Chlorobutyronitrile K₂CO₃ (Base)

Neutralizes HCl

Acetonitrile (Solvent)

Medium

Reflux (Δ)

Increases Rate

1-Piperidinebutyronitrile KCl + KHCO₃

Click to download full resolution via product page

Caption: Sₙ2 synthesis of 1-Piperidinebutyronitrile.

Chemical Reactivity and Applications in Drug
Discovery
The utility of 1-Piperidinebutyronitrile stems from the distinct reactivity of its two functional

groups.

Reactivity of the Nitrile Group
The nitrile is a linchpin for synthetic diversification:

Reduction to Primary Amine: The nitrile can be reduced to a primary amine (yielding 4-

(piperidin-1-yl)butan-1-amine) using strong reducing agents like Lithium Aluminum Hydride

(LiAlH₄) or through catalytic hydrogenation. This transformation creates a valuable diamine

scaffold.

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields 4-

(piperidin-1-yl)butanoic acid, introducing a carboxylate functional group for further

derivatization, such as amide coupling.
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Addition of Organometallics: Reaction with Grignard or organolithium reagents followed by

hydrolysis generates ketones, providing a route to more complex carbon skeletons.

Role as a Synthetic Building Block
In drug discovery, the piperidine ring is a "privileged scaffold" that often imparts desirable

ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2][4] 1-
Piperidinebutyronitrile allows for the introduction of the piperidinobutyl moiety. This linker can

be used to connect the piperidine group, which may be responsible for binding to a specific

biological target or improving solubility, to another pharmacophore via the transformations

described above. The tertiary amine of the piperidine ring itself has a pKa that typically results

in it being protonated at physiological pH, allowing for potent ionic interactions with biological

targets like GPCRs or ion channels.

Safety and Handling Protocols
As a Senior Application Scientist, ensuring the highest level of safety is paramount. The

primary toxicological concern for this compound is not its parent structure but its metabolic fate.

Toxicological Profile: The Aliphatic Nitrile Hazard
The toxicity of many aliphatic nitriles is mediated through the metabolic release of cyanide.[5]

This process is catalyzed by cytochrome P450 enzymes in the liver, which oxidize the carbon

alpha to the cyano group.[5] The resulting unstable cyanohydrin can then decompose,

releasing free cyanide ions.[6] Cyanide is a potent inhibitor of cellular respiration, specifically

targeting the cytochrome c oxidase enzyme in the mitochondrial electron transport chain.[5][7]

1-Piperidinebutyronitrile Cytochrome P450
(Hepatic Oxidation)

Unstable Cyanohydrin
Intermediate Cyanide Ion (CN⁻)Decomposition Cytochrome c OxidaseInhibits Inhibition of

Cellular Respiration

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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